REACTION_CXSMILES
|
[C:1]1([C:7]([CH2:9][C:10]2[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=2)=[O:8])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.Br[C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][C:18]=1Br.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C(=O)([O-])[O-].[Cs+].[Cs+]>C([O-])(=O)C.[Pd+2].C([O-])(=O)C.CC1C=CC=CC=1C>[C:1]1([C:7]2[O:8][C:15]3[CH:14]=[CH:13][CH:12]=[CH:11][C:10]=3[C:9]=2[C:17]2[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=2)[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=1 |f:3.4.5,6.7.8|
|
Name
|
|
Quantity
|
39.2 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C(=O)CC1=CC=CC=C1
|
Name
|
|
Quantity
|
46.7 g
|
Type
|
reactant
|
Smiles
|
BrC1=C(C=CC=C1)Br
|
Name
|
|
Quantity
|
10.5 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
|
Name
|
cesium carbonate
|
Quantity
|
77.2 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Cs+].[Cs+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]
|
Name
|
|
Quantity
|
400 mL
|
Type
|
solvent
|
Smiles
|
CC=1C=CC=CC1C
|
Type
|
CUSTOM
|
Details
|
stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mixture was refluxed
|
Type
|
TEMPERATURE
|
Details
|
under heat under an argon atmosphere for 8 hours
|
Duration
|
8 h
|
Type
|
CUSTOM
|
Details
|
After the completion of the reaction
|
Type
|
FILTRATION
|
Details
|
the reaction solution was filtrated
|
Type
|
EXTRACTION
|
Details
|
while being extracted with ether
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The filtrate was dried with magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
was then concentrated
|
Type
|
CUSTOM
|
Details
|
The residue was purified by silica gel column chromatography
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)C1=C(C2=C(O1)C=CC=C2)C2=CC=CC=C2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 43.2 g | |
YIELD: PERCENTYIELD | 80% | |
YIELD: CALCULATEDPERCENTYIELD | 80.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |